Sodium trimethylacetate hydrate

Catalog No.
S742697
CAS No.
143174-36-1
M.F
C5H11NaO3
M. Wt
142.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium trimethylacetate hydrate

CAS Number

143174-36-1

Product Name

Sodium trimethylacetate hydrate

IUPAC Name

sodium;2,2-dimethylpropanoate;hydrate

Molecular Formula

C5H11NaO3

Molecular Weight

142.13 g/mol

InChI

InChI=1S/C5H10O2.Na.H2O/c1-5(2,3)4(6)7;;/h1-3H3,(H,6,7);;1H2/q;+1;/p-1

InChI Key

OXKVPNMBQUHJHF-UHFFFAOYSA-M

SMILES

CC(C)(C)C(=O)[O-].O.[Na+]

Canonical SMILES

CC(C)(C)C(=O)[O-].O.[Na+]

Isomeric SMILES

CC(C)(C)C(=O)[O-].O.[Na+]

This compound is a white, crystalline solid that is soluble in water and some organic solvents []. While its natural origins are not well documented, it is primarily synthesized for use in scientific research []. Although its specific research applications are still being explored, there is some evidence for its potential use in various fields, as discussed below.


Molecular Structure Analysis

Sodium trimethylacetate hydrate consists of three key components:

  • Pivalate Ion (CH3)3CCO2-: This ion is the conjugate base of pivalic acid (trimethylacetic acid), a carboxylic acid with three methyl groups attached to the central carbon atom. The negative charge is delocalized across the two oxygen atoms in the carboxylate group (COO-). []
  • Sodium Ion (Na+): This positively charged ion balances the negative charge of the pivalate ion, forming an ionic bond. []
  • Water Molecules (xH2O): A variable number of water molecules are associated with each molecule of sodium pivalate through hydrogen bonding. The exact number (x) can vary depending on the crystallization conditions [].

The overall structure of the molecule is characterized by the strong ionic bond between the sodium and pivalate ions, with the water molecules further stabilizing the structure through hydrogen bonding.


Chemical Reactions Analysis

Synthesis:

Sodium trimethylacetate hydrate can be synthesized through the reaction of pivalic acid with sodium hydroxide:

(CH3)3CCOOH + NaOH → (CH3)3CCO2Na + H2O []

Other Reactions:

  • Esterification: Reaction with alcohols to form esters [].
  • Decarboxylation: Removal of the CO2 group under specific conditions [].

Physical And Chemical Properties Analysis

  • Melting Point: Data on the specific melting point of sodium trimethylacetate hydrate is not readily available.
  • Boiling Point: Decomposes before boiling [].
  • Solubility: Soluble in water and some organic solvents [].
  • Stability: Relatively stable under normal storage conditions [].

The specific mechanism of action of sodium trimethylacetate hydrate is not well-established and depends on the intended application. Some potential areas of investigation include:

  • Antimicrobial Activity: There is limited research suggesting potential antimicrobial properties, but further studies are needed [].
  • Pharmaceutical Applications: The possibility of using sodium trimethylacetate hydrate in drug development is being explored, but the specific mechanisms remain unclear.
  • Biomedical Research

    Sodium trimethylacetate hydrate has been investigated for its potential role in regulating cellular metabolism. Studies suggest it may influence fatty acid oxidation and ketone body production []. This makes it a compound of interest in research related to obesity, diabetes, and metabolic disorders.

  • Pharmaceutical Research

    The sodium salt of pivalic acid (sodium trimethylacetate) has been explored for its potential therapeutic properties. Research suggests it may have applications in treating ammonia intoxication and certain neurological disorders []. However, more research is needed to determine its efficacy and safety in these contexts.

  • Environmental Research

    Sodium trimethylacetate hydrate may have applications in bioremediation, the process of cleaning up contaminated environments. Studies suggest it can be used to enhance the biodegradation of certain pollutants []. Further research is needed to understand its effectiveness in various environmental remediation scenarios.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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